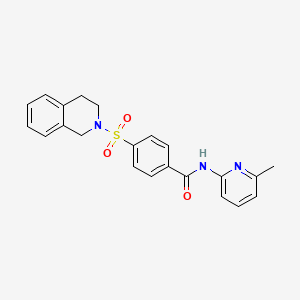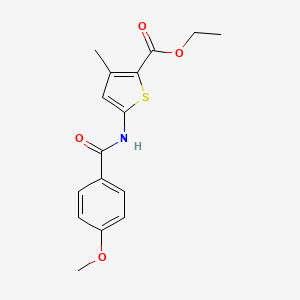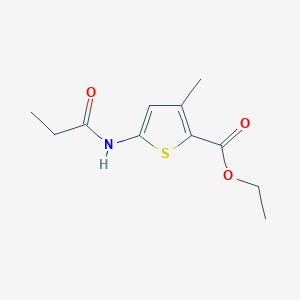
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, also known as MTSEA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MTSEA has been found to possess unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Additionally, this compound has been used to study the effects of various environmental pollutants on human health. It has also been used to study the effects of various drugs on the central nervous system.
Mecanismo De Acción
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is known to act as an agonist for the muscarinic acetylcholine receptor. It binds to the receptor and activates it, leading to an increase in the activity of the receptor. This increased activity results in the release of various neurotransmitters, which then have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the human body. It has been found to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, this compound has been found to have a sedative effect, as well as a calming effect. It has also been found to have an antioxidant effect, as well as an anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and has a high purity. However, there are some limitations to using this compound in laboratory experiments. For example, its solubility in water is relatively low, so it is not suitable for experiments that require a high degree of solubility. Additionally, it is not very stable in the presence of light or heat, so it should not be used in experiments that involve high temperatures or exposure to light.
Direcciones Futuras
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a number of potential future applications in scientific research. It could be used in the development of new drugs, as well as in the development of new treatments for various diseases. Additionally, it could be used to study the effects of environmental pollutants on human health, as well as to study the effects of various drugs on the central nervous system. It could also be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, it could be used to study the effects of various drugs on the immune system.
Métodos De Síntesis
N-(6-methylpyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 6-methylpyridine and 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methanol in the presence of a base catalyst. This two-step process yields this compound in high yields and with high purity.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-16-5-4-8-21(23-16)24-22(26)18-9-11-20(12-10-18)29(27,28)25-14-13-17-6-2-3-7-19(17)15-25/h2-12H,13-15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJZKKJXASICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B6523784.png)
![3-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]butanamide](/img/structure/B6523787.png)

![3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523792.png)



![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523824.png)
![N-(4-methylcyclohexyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B6523826.png)
![2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523831.png)
![4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B6523842.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6523851.png)
![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)